![molecular formula C21H20O6 B2725026 methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 869341-40-2](/img/structure/B2725026.png)
methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of coumarin, a chemical compound found in many plants. It has a methoxyphenyl group attached to the 3-position of the coumarin ring and a methyl ester group attached to the 2-position of the propanoate side chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused benzene and pyrone rings of the coumarin, the methoxyphenyl group attached to the 3-position of the coumarin, and the methyl ester group attached to the 2-position of the propanoate side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Ester groups often contribute to a compound’s volatility and reactivity, while ether and aromatic groups can influence its polarity and stability .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Researchers have developed synthetic pathways and reactions for compounds closely related to methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate, showcasing the compound's utility in organic synthesis. For instance, a study explored the synthesis and reactions of a similar compound, demonstrating its potential in creating novel organic structures through reactions with aniline, o-phenylenediamine, and o-aminophenol, along with thermal and chemical cyclization processes (E. V. Pimenova et al., 2003). Another research highlighted the multicomponent protocol for synthesizing substituted derivatives, emphasizing the method's efficiency and the easy workup procedure, which eliminates the need for chromatographic purifications (A. Komogortsev et al., 2022).
Antimicrobial Activity
A study on the antibacterial effects of synthesized new derivatives, including structures similar to the compound , reported high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This research suggests the compound's potential in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Synthesis of Crown Ethers
Another application involves the synthesis of crown ethers containing the chromenone structure. These ethers were prepared from related compounds and studied for their ability to form complexes with various cations, demonstrating the compound's utility in creating selective ion receptors (M. Bulut & Ç. Erk, 2001).
Anticancer Activity
Research on bis-chromenone derivatives, structurally related to the compound of interest, indicated their anti-proliferative activity against human cancer cell lines, laying the groundwork for the development of new anticancer agents. These studies underline the importance of specific substituents on the chromenone core for enhancing biological activity (Eeda Venkateswararao et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12-17-11-16(26-13(2)20(22)25-4)9-10-18(17)27-21(23)19(12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUAUREVWLVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

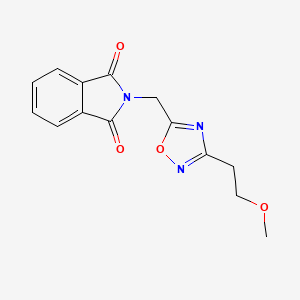
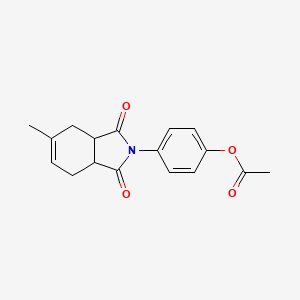
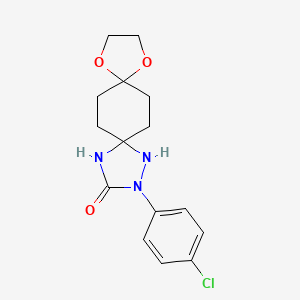
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
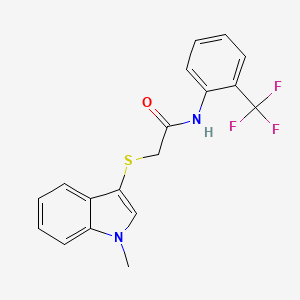
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)

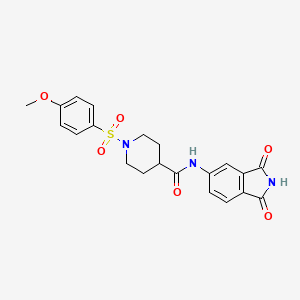
![Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2724966.png)